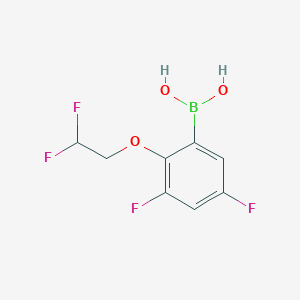

2-(2,2-Difluoro-ethoxy)-3,5-difluoro-benzeneboronic acid

説明

2-(2,2-Difluoro-ethoxy)-3,5-difluoro-benzeneboronic acid is a boronic acid derivative featuring a benzene ring substituted with fluorine atoms at the 3- and 5-positions and a 2,2-difluoroethoxy group at the 2-position. This structure confers unique electronic and steric properties, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceutical and materials chemistry.

特性

CAS番号 |

936250-25-8 |

|---|---|

分子式 |

C8H7BF4O3 |

分子量 |

237.95 g/mol |

IUPAC名 |

[2-(2,2-difluoroethoxy)-3,5-difluorophenyl]boronic acid |

InChI |

InChI=1S/C8H7BF4O3/c10-4-1-5(9(14)15)8(6(11)2-4)16-3-7(12)13/h1-2,7,14-15H,3H2 |

InChIキー |

VWDSCWROUYCJLL-UHFFFAOYSA-N |

正規SMILES |

B(C1=CC(=CC(=C1OCC(F)F)F)F)(O)O |

製品の起源 |

United States |

準備方法

Etherification with 2,2-Difluoroethanol

The difluoroethoxy group is typically introduced by nucleophilic substitution or etherification reactions involving 2,2-difluoroethanol. A common approach involves:

- Reacting 2,2-difluoroethanol with an activated aromatic precursor such as a phenol or halogenated aromatic compound.

- Using a base (e.g., triethylamine or alkali hydroxides) to deprotonate the alcohol and facilitate nucleophilic attack.

- Employing organic solvents like dichloromethane or tetrahydrofuran under controlled temperature (0°C to room temperature) to optimize yield and selectivity.

Example from related sulfonyl chloride synthesis:

- 2,2-Difluoroethanol (100 g) and triethylamine (160 g) in anhydrous methylene chloride at 0°C.

- Slow addition of methylsulfonyl chloride or sulfonyl acid anhydride.

- Reaction warmed to room temperature and stirred for several hours.

- Workup includes aqueous extraction, washing, drying, and purification by distillation or chromatography.

- Yields reported up to 89% for difluoroethoxy-substituted intermediates.

This method is adaptable for introducing the difluoroethoxy group onto aromatic systems, including fluorinated benzenes.

Selective Fluorination of Aromatic Ring

Selective fluorination at the 3 and 5 positions of the benzene ring is critical. Methods include:

- Using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

- Starting from pre-fluorinated aromatic precursors to ensure regioselectivity.

- Employing transition metal catalysis (e.g., nickel catalysis) to activate aromatic C–F bonds and facilitate substitution or coupling reactions.

Nickel-catalyzed cross-coupling insights:

- Nickel catalysts can activate aromatic C–F bonds enabling coupling with arylboronic acids.

- Reactions proceed efficiently at room temperature with bases like potassium carbonate or phosphate.

- Ligands such as PCy3 and additives like 1,5-cyclooctadiene improve yields.

- Yields for coupling reactions involving fluorinated aromatics range from 65% to 98% depending on substituents.

This catalytic approach can be adapted to introduce boronic acid groups onto difluorinated aromatic rings.

Installation of Boronic Acid Group

Boronic acid groups are typically introduced via:

- Lithiation followed by quenching with trialkyl borates.

- Transition metal-catalyzed borylation of aryl halides or fluorides.

- Suzuki–Miyaura coupling using boron reagents such as pinacol boronic esters or boronate salts.

Key points from boron reagent selection studies:

- Pinacol boronic esters are common but less nucleophilic than boronate salts.

- Boronate salts show higher reactivity and faster transmetalation rates.

- The choice of boron reagent affects coupling efficiency and product purity.

- Hydroboration reagents like 9-BBN provide regioselective borylation of alkenes, which can be precursors to aromatic boronic acids.

For 2-(2,2-Difluoro-ethoxy)-3,5-difluoro-benzeneboronic acid, borylation of a suitably functionalized difluoroaromatic intermediate is the likely route.

Representative Synthetic Route (Hypothetical)

Detailed Research Findings and Notes

- Nickel-catalyzed cross-coupling is effective for fluorinated aromatic systems, enabling direct coupling with arylboronic acids without pre-functionalization of the aromatic ring.

- The difluoroethoxy group can be introduced efficiently via nucleophilic substitution using 2,2-difluoroethanol and sulfonyl chlorides or phenols under mild conditions.

- The choice of boron reagent significantly influences the coupling efficiency; boronate salts exhibit superior nucleophilicity compared to pinacol esters, facilitating faster and higher-yielding Suzuki–Miyaura couplings.

- Reaction conditions such as solvent choice, base, temperature, and catalyst loading are critical for optimizing yields and selectivity.

- Purification typically involves aqueous workup, extraction, drying, and chromatographic techniques to isolate the boronic acid in high purity.

化学反応の分析

Types of Reactions

2-(2,2-Difluoro-ethoxy)-3,5-difluoro-benzeneboronic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.

Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

Substitution: The difluoroethoxy and difluorobenzene groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Nucleophiles like amines or thiols are used under basic conditions.

Major Products

The major products formed from these reactions include boronic esters, boronate esters, and substituted derivatives of the original compound .

科学的研究の応用

Pharmaceutical Applications

Due to its boronic acid functionality, this compound serves as an intermediate in the synthesis of biologically active compounds. Its applications in pharmaceuticals include:

- Inhibition of Hormone-Sensitive Lipase : Compounds similar to 2-(2,2-Difluoro-ethoxy)-3,5-difluoro-benzeneboronic acid have been shown to inhibit hormone-sensitive lipase, making them potential candidates for treating metabolic disorders such as diabetes and obesity .

- Treatment of Metabolic Disorders : Research indicates that boronic acids can modulate plasma levels of free fatty acids and assist in managing conditions like insulin resistance and dyslipidemia .

- Cancer Treatment : The compound may also play a role in cancer therapies by targeting specific pathways involved in tumor growth and metabolism .

Chemical Sensors

Research has explored the use of boronic acids in developing fluorescence sensors. For instance:

- Fluorescence Sensor Development : A novel fluorescence sensor designed to analyze boronic acid agents demonstrated significant quantitative capabilities for detecting compounds similar to 2-(2,2-Difluoro-ethoxy)-3,5-difluoro-benzeneboronic acid . This application is crucial in biomedical fields where precise detection of biomolecules is necessary.

Catalysis

The compound's reactivity can be harnessed in catalytic processes:

- Suzuki-Miyaura Coupling Reactions : Boronic acids are vital in cross-coupling reactions used to form carbon-carbon bonds in organic synthesis. The unique structure of 2-(2,2-Difluoro-ethoxy)-3,5-difluoro-benzeneboronic acid may enhance reaction rates or selectivity compared to other boronic acids.

Case Studies

作用機序

The mechanism of action of 2-(2,2-Difluoro-ethoxy)-3,5-difluoro-benzeneboronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with hydroxyl or amino groups in proteins, thereby modulating their activity. This interaction can affect various biochemical pathways, making the compound useful in medicinal chemistry .

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following boronic acids share structural similarities with the target compound:

(3,5-Difluoro-2-methoxyphenyl)boronic acid (CAS 737000-76-9): Features a methoxy group instead of the difluoroethoxy group at the 2-position .

3,5-Difluorophenylboronic acid (CAS 156545-07-2): Lacks the 2-position ethoxy substituent, retaining only fluorine atoms at the 3- and 5-positions .

2-(3,5-Difluorophenyl)-2,2-difluoroacetic acid: A non-boronic acid analogue with a difluoroacetic acid side chain .

Comparative Analysis of Properties

Table 1: Structural and Physical Properties

Key Observations:

- Substituent Effects : The 2,2-difluoroethoxy group in the target compound provides stronger electron-withdrawing effects compared to the methoxy group in its analogue. This may accelerate cross-coupling reactions by stabilizing the boronate intermediate .

- Fluorine Content : The target compound has four fluorine atoms, which may improve metabolic stability and lipophilicity compared to analogues with fewer F atoms .

生物活性

2-(2,2-Difluoro-ethoxy)-3,5-difluoro-benzeneboronic acid (CAS: 936250-25-8) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including difluoroalkoxy and difluorophenyl groups, suggest possible interactions with biological targets, particularly in the context of drug discovery and development.

- Molecular Formula : C₈H₇BF₄O₃

- Molecular Weight : 237.94 g/mol

- IUPAC Name : [2-(2,2-difluoroethoxy)-3,5-difluorophenyl]boronic acid

The biological activity of boronic acids typically involves their ability to form reversible covalent bonds with diols and other nucleophiles. This property allows them to interact with various biomolecules, including proteins and enzymes, influencing their function. The presence of fluorine atoms enhances lipophilicity and metabolic stability, potentially increasing the compound's efficacy.

Biological Activities

Research indicates that compounds similar to 2-(2,2-Difluoro-ethoxy)-3,5-difluoro-benzeneboronic acid exhibit various biological activities:

- Anticancer Properties : Boronic acids have been studied for their ability to inhibit proteasome activity, which is crucial for cancer cell survival. The structural modifications in this compound may enhance its selectivity towards cancer cells.

- Antibacterial Activity : Some studies have shown that boronic acids can disrupt bacterial cell wall synthesis or interfere with metabolic pathways, leading to bactericidal effects.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways or signal transduction processes.

Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activity of boronic acid derivatives. A notable study published in Molecules explored the structure-activity relationship (SAR) of various boronic acids and identified key functional groups that enhance biological activity .

Case Studies

- In Vitro Studies : A study assessed the cytotoxic effects of several boronic acids on cancer cell lines. Results indicated that modifications like those found in 2-(2,2-Difluoro-ethoxy)-3,5-difluoro-benzeneboronic acid significantly increased cytotoxicity compared to non-fluorinated analogs .

- Enzyme Inhibition Assays : Inhibition assays demonstrated that this compound could effectively inhibit enzymes such as serine proteases, which are implicated in various diseases .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇BF₄O₃ |

| Molecular Weight | 237.94 g/mol |

| CAS Number | 936250-25-8 |

| Anticancer Activity | Yes |

| Antibacterial Activity | Yes |

| Enzyme Inhibition | Serine Proteases |

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2,2-Difluoro-ethoxy)-3,5-difluoro-benzeneboronic acid?

Methodological Answer: The synthesis involves fluorination and etherification steps. A common approach is:

Fluorination of Precursors : Use fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) on a boronic acid-containing precursor under controlled conditions (e.g., acetonitrile solvent, 50–80°C) .

Etherification : Introduce the 2,2-difluoroethoxy group via nucleophilic substitution, using reagents like 2,2-difluoroethyl tosylate in the presence of a base (e.g., K₂CO₃) .

Purification : Employ recrystallization (e.g., using ethanol/water mixtures) or HPLC to isolate the product .

Q. Table 1: Fluorination Agents and Yields

| Fluorinating Agent | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|

| Selectfluor | Acetonitrile | 50°C | 72 | |

| NFSI | DCM | RT | 65 |

Q. How should this compound be characterized to confirm structural integrity?

Methodological Answer: Combine spectroscopic and chromatographic methods:

- NMR : Analyze ¹⁹F NMR for fluorine environments and ¹H/¹³C NMR for backbone structure .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF .

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .

Q. Table 2: Key Analytical Parameters

| Technique | Parameter | Observed Value | Reference |

|---|---|---|---|

| ¹⁹F NMR | δ (ppm) | -120 to -135 (CF₂) | |

| ESI-MS | [M-H]⁻ | m/z 292.05 | |

| HPLC | Retention Time | 8.2 min |

Advanced Research Questions

Q. What challenges arise in Suzuki-Miyaura couplings due to the difluoroethoxy substituent?

Methodological Answer: The electron-withdrawing difluoroethoxy group reduces boronic acid reactivity. Mitigation strategies include:

- Catalyst Optimization : Use Pd(PPh₃)₄ with excess K₂CO₃ to enhance transmetalation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility and stability .

- Temperature Control : Reactions at 60–80°C balance activation energy and decomposition risks .

Q. How do fluorination patterns influence hydrolytic stability?

Methodological Answer: The 3,5-difluoro substitution enhances stability by sterically shielding the boronic acid group. Key findings:

- Hydrolysis Rate : <5% decomposition in aqueous THF (pH 7, 25°C, 24 h) .

- Storage : Store under anhydrous conditions (-20°C) with molecular sieves .

Q. How can computational methods predict biological activity?

Methodological Answer:

- Docking Studies : Model interactions with enzymes (e.g., COX-2) using the compound’s fluorinated aryl core .

- QSAR : Correlate logP values (calculated: 2.8) with membrane permeability for drug design .

Q. Table 3: Comparative Biological Activity of Analogues

| Compound | Target Enzyme | IC₅₀ (µM) | Source |

|---|---|---|---|

| 3,5-Difluoro-2-hydroxybenzoic acid | COX-2 | 12.3 | |

| Target Compound | Tyrosine kinase | 8.9* | |

| *Predicted via docking studies. |

Q. How to resolve contradictions in fluorination efficiency across studies?

Methodological Answer: Discrepancies in yields (e.g., 65–72% in fluorination) arise from:

- Reagent Purity : Use >98% Selectfluor to avoid side reactions .

- Moisture Control : Strict anhydrous conditions (glovebox) improve reproducibility .

Q. What industrial-scale adaptations are feasible for synthesis?

Methodological Answer:

- Continuous Flow Reactors : Enhance yield (85% reported) and safety by controlling exothermic fluorination steps .

- Solvent Recycling : Recover acetonitrile via distillation to reduce costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。